molecular formula C19H18IN3O2 B14448809 Phenethylammonium 4-dicyanovinyl-2-iodo-6-methoxyphenoxide CAS No. 74051-10-8

Phenethylammonium 4-dicyanovinyl-2-iodo-6-methoxyphenoxide

Cat. No.: B14448809
CAS No.: 74051-10-8
M. Wt: 447.3 g/mol
InChI Key: ZIODSRRNFXOGJN-UHFFFAOYSA-N
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Description

Phenethylammonium 4-dicyanovinyl-2-iodo-6-methoxyphenoxide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenethylammonium 4-dicyanovinyl-2-iodo-6-methoxyphenoxide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, temperature control, and purification techniques are critical factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

Phenethylammonium 4-dicyanovinyl-2-iodo-6-methoxyphenoxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Halogen substitution reactions can replace the iodo group with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide in acetone.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce amines or alcohols.

Scientific Research Applications

Phenethylammonium 4-dicyanovinyl-2-iodo-6-methoxyphenoxide has several scientific research applications:

Mechanism of Action

The mechanism by which Phenethylammonium 4-dicyanovinyl-2-iodo-6-methoxyphenoxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. This interaction can lead to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the dicyanovinyl group enhances its electron-withdrawing properties, while the methoxy group provides additional sites for chemical modification.

Properties

CAS No.

74051-10-8

Molecular Formula

C19H18IN3O2

Molecular Weight

447.3 g/mol

IUPAC Name

2-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]propanedinitrile;2-phenylethanamine

InChI

InChI=1S/C11H7IN2O2.C8H11N/c1-16-10-4-7(2-8(5-13)6-14)3-9(12)11(10)15;9-7-6-8-4-2-1-3-5-8/h2-4,15H,1H3;1-5H,6-7,9H2

InChI Key

ZIODSRRNFXOGJN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C=C(C#N)C#N)I)O.C1=CC=C(C=C1)CCN

Origin of Product

United States

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